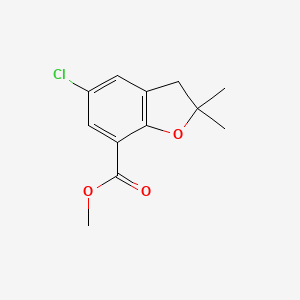

Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Description

Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a chlorinated dihydrobenzofuran derivative featuring a 2,2-dimethyl-substituted dihydrofuran ring fused to a benzene core. The compound includes a methoxycarbonyl group at position 7 and a chlorine atom at position 5. Its melting point is reported as 258.4°C, indicative of moderate thermal stability likely due to intermolecular interactions such as halogen bonding or van der Waals forces . This structure is of interest in pharmaceutical and agrochemical research, where dihydrobenzofuran scaffolds are often explored for their bioactivity and synthetic versatility.

Properties

IUPAC Name |

methyl 5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-12(2)6-7-4-8(13)5-9(10(7)16-12)11(14)15-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMODIJOJLFQBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that benzofuran derivatives can exhibit biological activity, including antimicrobial and anticancer properties. Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate may be studied for its potential biological effects.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic properties in treating various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the compound's role in the system.

Comparison with Similar Compounds

Physical and Chemical Properties

- Lipophilicity : The 2,2-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the acetamido derivative, which has hydrogen-bonding capability .

- Solubility : The methylsulfinyl group in the fluorophenyl analogue () enhances polarity, likely improving aqueous solubility over the dimethyl-substituted target compound.

- Thermal Stability : The target compound’s higher melting point (258.4°C) vs. the carboxylic acid analogue (data unavailable) may reflect stronger crystal packing due to halogen and ester interactions .

Research Findings and Functional Insights

Stability and Reactivity

- The acetamido derivative’s polar group may reduce membrane permeability but increase solubility in biological systems .

Biological Activity

Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse sources.

- Molecular Formula : C12H13ClO3

- Molecular Weight : 240.68 g/mol

- CAS Number : 1234844-87-1

This compound is a derivative of benzofuran and features a chloro substituent, which may influence its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method is commonly used to evaluate antioxidant activity.

| Concentration (μg/ml) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | XX% |

| 50 | XX% |

| 100 | XX% |

| 150 | XX% |

Note: Specific values need to be filled in based on experimental data.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens. A study evaluating the antimicrobial efficacy of related benzofuran derivatives showed promising results against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | XX μg/ml |

| Escherichia coli | XX μg/ml |

| Pseudomonas aeruginosa | XX μg/ml |

Note: Specific values need to be filled in based on experimental data.

Study on Synthetic Derivatives

In a study published in ChemInform, researchers synthesized various phloroglucinol compounds and evaluated their biological activities. Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate was included in the synthesis pathway as a precursor for developing insecticidal agents. The study highlighted its potential utility in agricultural applications due to its bioactivity against pests .

In Vivo Studies

A recent investigation into the pharmacological effects of benzofuran derivatives found that methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exhibited anti-inflammatory effects in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Synthesis and Applications

Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically starts with readily available aromatic compounds and employs various reagents to achieve the desired structure .

Potential Applications

- Agriculture : As an insecticide or fungicide.

- Pharmaceuticals : Potential use in anti-inflammatory and antimicrobial drugs.

- Cosmetics : Due to its antioxidant properties.

Q & A

Q. What are the common synthetic routes for Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenols with appropriate ketones or esters. For example, a Claisen-Schmidt condensation followed by intramolecular cyclization under acidic conditions can yield the dihydrobenzofuran core. Chlorination at the 5-position is achieved using chlorinating agents (e.g., Cl2/FeCl3), and esterification of the carboxylic acid intermediate is performed with methanol under catalytic sulfuric acid . Evidence from similar benzofuran derivatives suggests that Mitsunobu reactions or palladium-catalyzed cross-coupling may also be applicable for functional group modifications .

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification is commonly achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from solvents like benzene or ethanol . Characterization relies on:

- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C) to confirm substituent positions and ester functionality .

- X-ray crystallography to resolve the dihydrobenzofuran core geometry and hydrogen-bonding patterns, as demonstrated in analogous structures .

- Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Hydrogen bonding and van der Waals forces dominate packing. In benzofuran derivatives, carboxyl groups often form centrosymmetric dimers via O–H···O hydrogen bonds (Table 1). Graph set analysis (e.g., Etter’s notation) can classify these interactions, with patterns such as observed in dimeric structures . Computational tools like CrystalExplorer can model lattice energies and predict stability .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Discrepancies in SAR may arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to resolve enantiomers.

- Bioassay variability : Standardize assays (e.g., IC50 measurements) across multiple cell lines and control for metabolic interference .

- Synthetic impurities : Employ high-resolution LC-MS to verify purity (>98%) and quantify byproducts .

Q. How can computational methods optimize the design of derivatives for pharmacological applications?

- Methodological Answer :

- Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins (e.g., dihydroorotate dehydrogenase, as in antiviral research) .

- QSAR models correlate electronic (Hammett σ) and steric (Taft parameters) properties with activity. Substituents at the 5-chloro position significantly modulate lipophilicity and bioavailability .

Q. What experimental approaches validate the metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t1/2) and identify cytochrome P450 isoforms involved .

- Stable isotope labeling (<sup>13</sup>C or <sup>2</sup>H) tracks metabolic pathways via LC-MS/MS .

Key Research Challenges

- Stereochemical Control : Achieving enantioselective synthesis of the dihydrobenzofuran core remains challenging. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) could improve yields of single enantiomers .

- Toxicity Profiling : Carbamate-related derivatives (e.g., carbofuran analogs) show neurotoxic risks; mitigate this via substituent engineering (e.g., replacing methyl groups with polar moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.